4-ethyl-N-(2-isopropylphenyl)benzamide

Description

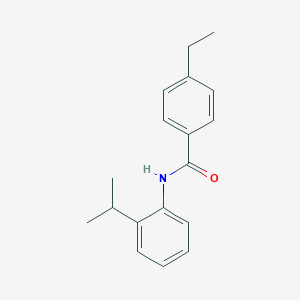

4-Ethyl-N-(2-isopropylphenyl)benzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2-isopropylphenylamine moiety. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.37 g/mol. The compound’s structure combines a planar benzamide core with hydrophobic substituents (ethyl and isopropyl groups), which influence its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-ethyl-N-(2-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C18H21NO/c1-4-14-9-11-15(12-10-14)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |

InChI Key |

UUBCZTUTQWKBHG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of 4-ethyl-N-(2-isopropylphenyl)benzamide with structurally related analogs:

Substituent-Driven Physicochemical Properties

Key Observations :

- Hydrophobic vs. Polar Groups : The trifluoromethyl and piperazine groups in compound 5d significantly increase polarity compared to the isopropyl group in the target compound, likely enhancing aqueous solubility .

- Steric Effects : The 2-isopropyl group in the target compound introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to smaller substituents (e.g., furanylmethyl) .

- Synthetic Accessibility : Yields for benzamides vary widely (40–77% in –2), suggesting that sterically hindered derivatives (e.g., isopropyl) may require optimized coupling conditions.

Spectroscopic and Analytical Data

Comparative NMR and HRMS data reveal substituent-specific trends:

- ¹H NMR Shifts : The target compound’s ethyl group resonates near δ 1.26 (triplet), while piperazine-containing analogs (e.g., 5d ) show upfield shifts for methyl groups (δ 2.15–3.54) due to electron-withdrawing effects .

- HRMS Accuracy: Compound 5d exhibits a minor mass error (Δ 0.0008), typical of high-purity synthetic benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.